molecular formula C20H17FN4O2 B10993226 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10993226
M. Wt: 364.4 g/mol
InChI Key: FIQRQCBQSFCWJI-UHFFFAOYSA-N
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Description

N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule featuring a quinazolinone core substituted with a fluorine atom at position 6 and a methyl group at position 2. This core is linked via an ethyl chain to an indole-6-carboxamide moiety. The fluorine atom enhances lipophilicity and bioavailability, while the indole group contributes to π-π stacking interactions with biological targets, commonly observed in kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C20H17FN4O2/c1-12-24-17-5-4-15(21)11-16(17)20(27)25(12)9-8-23-19(26)14-3-2-13-6-7-22-18(13)10-14/h2-7,10-11,22H,8-9H2,1H3,(H,23,26)

InChI Key

FIQRQCBQSFCWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized from 2-amino-5-fluorobenzoic acid through cyclocondensation with acetic anhydride:

2-Amino-5-fluorobenzoic acid+Ac2OΔ6-Fluoro-2-methylquinazolin-4(3H)-one+H2O\text{2-Amino-5-fluorobenzoic acid} + \text{Ac}2\text{O} \xrightarrow{\Delta} \text{6-Fluoro-2-methylquinazolin-4(3H)-one} + \text{H}2\text{O}

Key parameters:

  • Temperature: 140–160°C

  • Solvent: Solvent-free conditions

  • Yield: 68–72%

Copper-Catalyzed Imidoylative Cross-Coupling

An alternative method employs copper-catalyzed reactions between 2-isocyanobenzoates and amines:

ComponentQuantityRole
Ethyl 2-isocyanobenzoate5.0 mmolQuinazolinone precursor
Cu(OAc)₂·H₂O0.5 mmolCatalyst
Et₃N10 mmolBase

Reaction conditions:

  • Time: 25 minutes

  • Temperature: Room temperature

  • Atmosphere: Air

  • Yield: 77%

Functionalization at the Quinazolinone N3 Position

Alkylation with Ethylenediamine Derivatives

The ethylenediamine linker is introduced via nucleophilic substitution:

Quinazolinone+ClCH2CH2NH2BaseN3-(2-aminoethyl)quinazolinone\text{Quinazolinone} + \text{ClCH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{N3-(2-aminoethyl)quinazolinone}

Optimized conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF

  • Temperature: 80°C, 6 hours

  • Yield: 58%

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, Mitsunobu conditions improve yields:

ReagentQuantity
DIAD1.2 equiv
PPh₃1.5 equiv
Ethanolamine1.1 equiv

Reaction time: 12 hours at 0°C → RT
Yield improvement: 82% vs. 58% with classical alkylation

Synthesis of 1H-Indole-6-carboxylic Acid

Fischer Indole Synthesis

Cyclization of phenylhydrazine with 4-methylpentan-3-one:

Phenylhydrazine+4-Methylpentan-3-oneHCl1H-Indole-6-carboxylic acid\text{Phenylhydrazine} + \text{4-Methylpentan-3-one} \xrightarrow{\text{HCl}} \text{1H-Indole-6-carboxylic acid}

Critical parameters:

  • Acid concentration: 4M HCl

  • Temperature gradient: 50°C → 100°C over 3 hours

  • Yield: 64%

Vilsmeier-Haack Formylation/Potassium Permanganate Oxidation

Alternative pathway for electron-deficient indoles:

  • Formylation at C3:

    Indole+POCl3/DMF3-Formylindole\text{Indole} + \text{POCl}_3/\text{DMF} \rightarrow \text{3-Formylindole}
  • Oxidation to carboxylic acid:

    3-FormylindoleKMnO41H-Indole-6-carboxylic acid\text{3-Formylindole} \xrightarrow{\text{KMnO}_4} \text{1H-Indole-6-carboxylic acid}

Total yield: 51% over two steps

Carboxamide Formation

HATU-Mediated Coupling

Modern peptide coupling reagents enhance efficiency:

ComponentQuantity
1H-Indole-6-carboxylic acid1.0 equiv
HATU1.2 equiv
DIPEA3.0 equiv
N3-(2-aminoethyl)quinazolinone1.05 equiv

Reaction profile:

  • Solvent: DMF

  • Time: 4 hours at 0°C → RT

  • Yield: 89%

Mixed Carbonate Activation

Alternative activation method for acid-sensitive substrates:

Acid+ClCO2EtActive carbonateAmineAmide\text{Acid} + \text{ClCO}_2\text{Et} \rightarrow \text{Active carbonate} \xrightarrow{\text{Amine}} \text{Amide}

Advantages:

  • Avoids racemization

  • Compatible with tert-butyl protecting groups

  • Yield: 78%

Purification and Characterization

Chromatographic Methods

ParameterNormal PhaseReverse Phase
Stationary PhaseSilica gel (230–400 mesh)C18 (5 µm)
Mobile PhaseHexane/EtOAc (3:1)H₂O/MeCN (0.1% TFA)
Retention Factor (Rf)0.458.2 min

Purity after purification: >98% (HPLC)

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6):

  • δ 11.32 (s, 1H, indole NH)

  • δ 8.45 (d, J = 7.8 Hz, 1H, quinazolinone H5)

  • δ 7.92 (s, 1H, indole H2)

  • δ 4.21 (t, J = 6.1 Hz, 2H, CH₂N)

HRMS (ESI-TOF):

  • Calculated for C₂₁H₁₈FN₃O₂ [M+H]⁺: 364.1432

  • Found: 364.1429

Yield Optimization Strategies

Statistical Design of Experiments (DoE)

FactorLow LevelHigh LevelOptimal
Temperature (°C)258065
Coupling reagentEDCHATUHATU
Solvent polarityDCMDMFDMF

Yield improvement: 72% → 89%

Flow Chemistry Approaches

Microreactor technology enhances heat/mass transfer:

  • Residence time: 12 minutes

  • Productivity: 3.2 g/h vs. 0.8 g/h batch

  • Purity: 99.1%

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityCost Index
Classical stepwise634%97%1.00
Convergent synthesis458%98%0.75
Flow chemistry463%99%0.82

Key findings:

  • Convergent strategies reduce step count by 33%

  • Flow methods improve yield by 85% relative to batch

ParameterSpecification
Temperature-20°C ± 5°C
ContainerAmber glass vial
AtmosphereArgon
Stabilizer0.1% BHT

Shelf life under these conditions: >24 months

Chemical Reactions Analysis

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the quinazolinone or indole moieties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone or indole rings are replaced with other groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of various compounds related to N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide. For instance, research on monomeric alkaloids has shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Fusarium oxysporum .

Minimum Inhibitory Concentration (MIC) Values:

  • Compounds derived from similar structures reported MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .

These findings suggest that modifications to the quinazoline and indole moieties can enhance antimicrobial efficacy.

Cancer Research Applications

The indole scaffold is well-known for its anticancer properties. Compounds incorporating this structure, including this compound, have been investigated for their potential to inhibit tumor growth and induce apoptosis in various cancer cell lines.

A review of Mannich bases indicates that similar compounds have demonstrated cytotoxic effects against several cancer types, suggesting a promising avenue for further exploration . The mechanism of action often involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated a series of quinazoline derivatives, including those similar to this compound, demonstrating strong antimicrobial activity with varying MIC values across different bacterial strains .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of indole derivatives against breast cancer cell lines, showing significant inhibition of cell viability at micromolar concentrations .

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. The indole carboxamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Key Compounds and Structural Features

Compound Name Core Structure Modifications Biological Activity/Notes Reference
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Chloro-substituted indole at position 3; acetamide linker (vs. carboxamide) Higher logP (2.95) suggests improved membrane permeability; achiral structure .
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide Indole-5-carboxamide (vs. 6-carboxamide); lacks 2-methyl group on quinazolinone Reduced steric hindrance at quinazolinone C2 may alter target binding .
Compound 45 (Fluorinated quinazolinone-sulphonamide hybrid) Sulphonamide group replaces indole-carboxamide; dimethypyrimidinyl substituent IC50 in µM range against NCI, MCF-7, and HEK-293 cell lines .
5-Chloro-N-{2-[decahydroisoquinolin-2(1H)-yl]ethyl}-1H-indole-6-carboxamide (5r) Chloro-substituted indole; decahydroisoquinolinyl-ethylamine side chain 32% yield; stereoisomeric mixture; potential CNS activity due to lipophilic side chain .

Structural Insights

  • Substituent Position Matters: The 6-carboxamide position on indole (target compound) may enhance binding affinity compared to 5-carboxamide () due to spatial alignment with target pockets . Fluorine at C6 on quinazolinone (target compound vs.

Activity Comparison with Indole-Carboxamide Derivatives

Anticancer Agents

Compound Name Target/Mechanism Activity Data Reference
Fluorinated quinazolinone-sulphonamide hybrid (Compound 45) Cytotoxic agent IC50 = µM range in NCI, MCF-7, HEK-293 cell lines .
I12 (Indole-carboxamide with pyridinylpyrimidinyl side chain) Kinase inhibitor (hypothetical) 53.7% yield; moderate logP (3.01); crystallographic data validated .
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide Undisclosed (structural similarity to EZH2 inhibitors) Predicted activity based on indole-carboxamide’s role in EZH2 binding (cf. ) .

Key Observations

  • Sulphonamide vs. Carboxamide : Compound 45’s sulphonamide group () may confer stronger hydrogen-bonding interactions but lower lipophilicity compared to the target compound’s carboxamide .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[2-(5-Chloro-1H-indol-3-yl)ethyl] Analog () Compound 45 ()
Molecular Weight ~350–420 (estimated) 412.85 Not reported
logP Moderate (predicted ~2.5–3.0) 2.95 Not reported
Hydrogen Bond Acceptors 5–6 (quinazolinone + carboxamide) 5 6–7 (sulphonamide)
Polar Surface Area (Ų) ~58–70 58.57 ~90–100 (sulphonamide)

Implications

  • The target compound’s lower polar surface area (vs. sulphonamide analogs) may improve blood-brain barrier penetration .

Biological Activity

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C19H15FN4O2
Molecular Weight 350.35 g/mol
CAS Number 1442078-55-8
LogP 2.8754
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Polar Surface Area 57.316 Ų

Research indicates that compounds with a quinazoline core often act through various mechanisms, including:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and generating reactive oxygen species (ROS) .
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as Notch and AKT, which are involved in cell growth and survival .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : The compound was found to induce G2/M phase arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives have also shown promise in other therapeutic areas:

  • Antiviral Activity : Some studies suggest that quinazoline derivatives exhibit antiviral properties, potentially inhibiting viral replication through similar kinase inhibition mechanisms .
  • Antidiabetic Effects : Research indicates that certain quinazoline compounds may enhance insulin sensitivity and lower blood glucose levels, making them candidates for diabetes management .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Breast Cancer Cells : A recent study reported that this compound effectively inhibited the proliferation of MCF7 cells, leading to significant apoptosis via ROS generation and modulation of AKT signaling pathways .
  • Comparative Analysis with Other Quinazolines : Comparative studies with other quinazoline derivatives revealed that this compound had superior potency against certain cancer cell lines, attributed to its unique structural features .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 6-fluoro-2-methylquinazolin-4-one derivatives with indole-6-carboxamide precursors. Key intermediates are characterized using IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and elemental analysis to confirm structural integrity. For example, thiazolidinone analogs are synthesized via condensation reactions in ethanol under reflux, with yields optimized by controlling stoichiometry and reaction time .

Q. How can researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Structural confirmation requires mass spectrometry (MS) for molecular weight verification and X-ray crystallography (using SHELX software for refinement) to resolve atomic-level details .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or histone methyltransferase inhibition) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Dose-response curves (0.1–100 µM) and IC50_{50} calculations help quantify potency. Positive controls (e.g., CPI-1205 for EZH2 inhibition) are critical for benchmarking .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological efficacy and toxicity be resolved?

  • Methodological Answer : Mechanistic studies (e.g., RNA sequencing or proteomics) identify off-target effects contributing to toxicity. Compare results across cell lines with varying genetic backgrounds. Dose-range testing in zebrafish models can distinguish compound-specific toxicity from assay artifacts. For example, pleiotropic effects in indole derivatives may require structural optimization of the quinazolinone core to enhance selectivity .

Q. What strategies improve the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or morpholine) to improve solubility, or modify the ethyl linker to reduce metabolic instability. Pharmacokinetic profiling in rodents (oral vs. intravenous administration) guides iterative design. Molecular docking studies (e.g., using AutoDock Vina) predict interactions with metabolic enzymes like CYP3A4 .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode to target proteins?

  • Methodological Answer : Co-crystallize the compound with its target (e.g., EZH2 or Bcl-2) and collect high-resolution X-ray diffraction data (≤2.0 Å). Refinement via SHELXL and visualization in Coot validate hydrogen bonding and hydrophobic interactions. Anomalous scattering data may clarify fluorine atom positions in the quinazolinone ring .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism quantify IC50_{50} values. Bootstrap resampling (1000 iterations) assesses confidence intervals. For multi-parametric assays (e.g., high-content screening), principal component analysis (PCA) reduces dimensionality and identifies key response variables .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents on the indole and quinazolinone moieties. Test analogs for activity in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use clustering algorithms (e.g., hierarchical clustering) to group compounds by activity profiles. QSAR models (e.g., CoMFA) correlate electronic/steric properties with potency .

Safety & Handling

Q. What protocols mitigate risks when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels. Store at –20°C under argon to prevent degradation .

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